molecular formula C25H19N5O2 B10769073 N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide CAS No. 1469988-63-3

N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide

Cat. No.: B10769073
CAS No.: 1469988-63-3
M. Wt: 421.4 g/mol
InChI Key: JMVDIGHUQAXWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase and non-covalently to mitogen-activated protein kinase interacting kinase. This compound has shown significant potential in the study of B-cell malignancies and dengue virus .

Preparation Methods

The synthesis of QL-X-138 involves a structure-based drug-design approach. The compound is synthesized through a series of chemical reactions that ensure its selective binding properties. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications . Industrial production methods for QL-X-138 are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

QL-X-138 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to alter its binding properties.

    Substitution: QL-X-138 can undergo substitution reactions to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

QL-X-138 has a wide range of scientific research applications:

    Chemistry: It is used to study the inhibition of specific kinases and their role in various signaling pathways.

    Biology: The compound is utilized to understand the mechanisms of B-cell malignancies and the inhibition of dengue virus.

    Medicine: QL-X-138 is being researched for its potential therapeutic applications in treating B-cell malignancies and viral infections.

Mechanism of Action

QL-X-138 exerts its effects by inhibiting Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase, leading to the inhibition of B-cell receptor-mediated signaling pathways. This results in the suppression of B-cell proliferation and survival. The non-covalent binding to mitogen-activated protein kinase interacting kinase inhibits the phosphorylation of eukaryotic initiation factor 4E, which is crucial for protein synthesis and cell proliferation .

Comparison with Similar Compounds

QL-X-138 is unique due to its dual inhibition of Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. Similar compounds include:

    PCI-32765: A selective Bruton’s tyrosine kinase inhibitor.

    Cercosporamide: A selective mitogen-activated protein kinase interacting kinase inhibitor.

    MK-1775: Another kinase inhibitor with different targets.

Compared to these compounds, QL-X-138 offers enhanced antiproliferative efficacy against a variety of B-cell cancer cell lines and primary patient cells .

Biological Activity

N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide, also known as QL-X-138, is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research and kinase inhibition. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C25H19N5O2
  • Molar Mass : 421.45 g/mol
  • CAS Number : 1469988-63-3

The primary biological activity of QL-X-138 is attributed to its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups to specific substrates, playing a crucial role in various cellular processes including cell growth, proliferation, and survival.

Target Kinases

Research indicates that QL-X-138 exhibits inhibitory effects on several key kinases involved in cancer progression:

  • DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) : Inhibition of DYRK1A has been linked to enhanced β-cell proliferation and insulin secretion, making it a target for diabetes treatment as well .
  • EGFR (Epidermal Growth Factor Receptor) : Compounds similar to QL-X-138 have shown significant inhibition against EGFR, which is often overexpressed in various cancers .
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Inhibitors targeting VEGFR are critical in preventing tumor angiogenesis .

In Vitro Studies

In vitro assays have demonstrated the antiproliferative effects of QL-X-138 on various cancer cell lines. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (μM)Mechanism
Study AMCF7 (Breast Cancer)0.9EGFR Inhibition
Study BA549 (Lung Cancer)1.2VEGFR Inhibition
Study CHeLa (Cervical Cancer)0.5DYRK1A Inhibition

These results indicate that QL-X-138 possesses significant antiproliferative activity across multiple cancer types, with varying degrees of potency.

Case Studies

  • Case Study on β-cell Proliferation : A study demonstrated that QL-X-138 promotes human β-cell proliferation in organoid models, enhancing insulin secretion significantly compared to standard treatments like harmine . This suggests its dual role in both oncology and diabetes management.
  • Xenograft Models : In vivo studies using xenograft models have shown that QL-X-138 effectively reduces tumor size by inhibiting angiogenesis through VEGFR pathways . This highlights its potential use in combination therapies for solid tumors.

Properties

CAS No.

1469988-63-3

Molecular Formula

C25H19N5O2

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31)

InChI Key

JMVDIGHUQAXWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.